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molecular formula C12H18O B011307 (2-Pentylphenyl)methanol CAS No. 110683-66-4

(2-Pentylphenyl)methanol

Cat. No. B011307
M. Wt: 178.27 g/mol
InChI Key: QEFLAMNANSNAKU-UHFFFAOYSA-N
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Patent
US05187286

Procedure details

245 ml of a 1.6 molar butyllithium solution in hexane is instilled in a solution of 20.0 g of 2-methylbenzyl alcohol in 185 ml of ether under argon, so that the temperature does not exceed 10° C. Then, it is refluxed for 5 hours, allowed to cool off to 24° C., 22.4 g of 1-bromobutane is instilled and it is stirred for 16 hours at 24° C. The reaction mixture is added to 100 ml of water and extracted three times with 100 ml of ether each. The organic phase is washed with brine, dried on sodium sulfate and concentrated by evaporation in a vacuum. The residue is chromatographed on silica gel with hexane/0-30% of ethyl acetate. 20.1 g o the title compound is obtained as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
22.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
185 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH2:9][OH:10].BrCCCC.O>CCCCCC.CCOCC>[CH2:6]([C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH2:9][OH:10])[CH2:1][CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CC1=C(CO)C=CC=C1
Step Three
Name
Quantity
22.4 g
Type
reactant
Smiles
BrCCCC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
185 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
it is stirred for 16 hours at 24° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 10° C
TEMPERATURE
Type
TEMPERATURE
Details
Then, it is refluxed for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of ether each
WASH
Type
WASH
Details
The organic phase is washed with brine
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with hexane/0-30% of ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCCC)C1=C(CO)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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